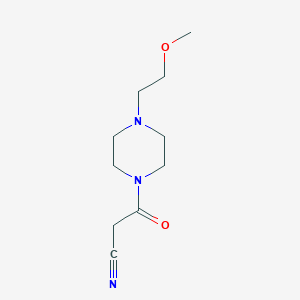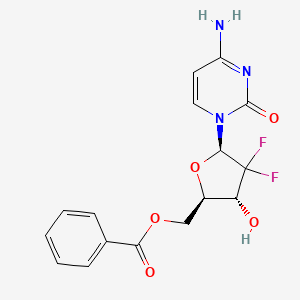
Gemcitabine 5-Benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gemcitabine 5-Benzoate is a derivative of Gemcitabine, a nucleoside analog used as a chemotherapeutic agent. Gemcitabine itself is known for its efficacy in treating various types of cancer, including pancreatic, lung, breast, and ovarian cancers . The benzoate derivative is designed to enhance the pharmacokinetic properties of Gemcitabine, potentially improving its stability and bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Gemcitabine 5-Benzoate typically involves the protection of the hydroxyl groups on the ribose moiety of Gemcitabine. One common method includes the use of benzoyl chloride in the presence of a base such as pyridine to form the benzoate ester . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Gemcitabine 5-Benzoate undergoes various chemical reactions, including:
Hydrolysis: The benzoate ester can be hydrolyzed back to Gemcitabine under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Gemcitabine.
Oxidation and Reduction: Various oxidized or reduced forms of the benzoate ester.
Wissenschaftliche Forschungsanwendungen
Gemcitabine 5-Benzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to enhance the delivery and efficacy of Gemcitabine in cancer treatment.
Industry: Utilized in the development of new drug formulations and delivery systems.
Wirkmechanismus
Gemcitabine 5-Benzoate exerts its effects through the same mechanism as Gemcitabine. Once inside the cell, it is phosphorylated by deoxycytidine kinase to form active metabolites, including Gemcitabine diphosphate and Gemcitabine triphosphate . These metabolites inhibit DNA synthesis by incorporating into the DNA strand and causing chain termination. The benzoate ester may enhance the stability and cellular uptake of the compound, leading to increased efficacy .
Vergleich Mit ähnlichen Verbindungen
Cytarabine: Another nucleoside analog used in cancer treatment.
Fludarabine: A purine analog with similar mechanisms of action.
Capecitabine: A prodrug that is metabolized to 5-fluorouracil, used in cancer therapy.
Comparison: Gemcitabine 5-Benzoate is unique due to its benzoate ester, which may improve its pharmacokinetic properties compared to other nucleoside analogs. This modification can lead to better stability, bioavailability, and potentially enhanced therapeutic outcomes .
Eigenschaften
Molekularformel |
C16H15F2N3O5 |
|---|---|
Molekulargewicht |
367.30 g/mol |
IUPAC-Name |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C16H15F2N3O5/c17-16(18)12(22)10(8-25-13(23)9-4-2-1-3-5-9)26-14(16)21-7-6-11(19)20-15(21)24/h1-7,10,12,14,22H,8H2,(H2,19,20,24)/t10-,12-,14-/m1/s1 |
InChI-Schlüssel |
HUKCAJBXEFDRFD-MPKXVKKWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


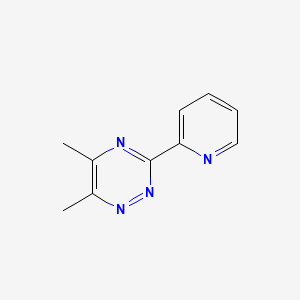
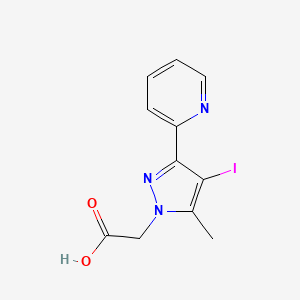
![1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine](/img/structure/B13426659.png)
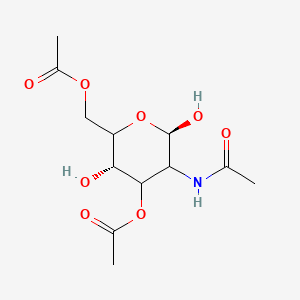
![1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol](/img/structure/B13426679.png)
![Ethyl 4-(difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13426687.png)
![tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13426689.png)
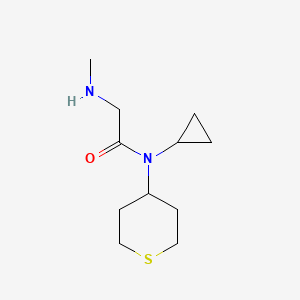
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-1-naphthyl]-2-naphthyl]-1-isopropyl-urea](/img/structure/B13426701.png)


![Ammonium 7-[2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13426721.png)
![1-[2-[(2-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B13426722.png)
